molecular formula C22H21N3O B11438059 2-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11438059
M. Wt: 343.4 g/mol
InChI Key: XNLUPQFAWFFJOL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy and methyl groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry:

    Biological Research: Used in studies to understand the role of COX-2 in various inflammatory and pain-related conditions.

    Industrial Applications: Potential use in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The compound exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
  • 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine

Uniqueness

2-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which contributes to its selective inhibition of COX-2. This selectivity is crucial for reducing side effects associated with non-selective COX inhibitors .

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H21N3O/c1-15-8-13-20-24-21(17-9-11-18(26-3)12-10-17)22(25(20)14-15)23-19-7-5-4-6-16(19)2/h4-14,23H,1-3H3

InChI Key

XNLUPQFAWFFJOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=CC=C(C=C4)OC)C=C1

Origin of Product

United States

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